Xenon-131

描述

Xenon-131 is a stable isotope of the noble gas xenon, which is part of Group 18 on the periodic table. It has an atomic number of 54 and a mass number of 131, consisting of 54 protons and 77 neutrons . This compound is one of the naturally occurring isotopes of xenon and is known for its applications in various scientific fields due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: Xenon-131 can be produced through the neutron irradiation of stable xenon isotopes such as xenon-130 or xenon-132. This process involves exposing the target isotope to a flux of neutrons, resulting in the capture of neutrons and the formation of this compound .

Industrial Production Methods: Xenon is typically extracted from the atmosphere through the fractional distillation of liquid air. The process involves cooling air to very low temperatures to liquefy it, followed by the separation of xenon from other gases based on their boiling points . Once xenon is isolated, isotopic enrichment techniques such as gas centrifugation or electromagnetic isotope separation can be used to obtain this compound.

化学反应分析

Types of Reactions: Xenon-131, like other noble gases, is chemically inert under standard conditions. it can form compounds under specific conditions, particularly with highly electronegative elements such as fluorine and oxygen .

Common Reagents and Conditions:

Fluorination: Xenon can react with fluorine gas under controlled conditions to form xenon fluorides such as xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6).

Major Products Formed:

Xenon Difluoride (XeF2): Formed by the direct reaction of xenon with fluorine gas.

Xenon Tetrafluoride (XeF4): Formed by the reaction of xenon with an excess of fluorine gas.

Xenon Trioxide (XeO3): Formed by the hydrolysis of xenon hexafluoride.

科学研究应用

Xenon-131 has several applications in scientific research, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is used in NMR spectroscopy due to its nuclear spin properties, which make it suitable for studying molecular structures and dynamics.

Nuclear Physics: this compound is used in nuclear physics research to study nuclear reactions and properties of atomic nuclei.

作用机制

Xenon-131 exerts its effects primarily through its interactions with other elements and compounds. In medical applications, xenon acts as a neuroprotective and anesthetic agent by binding to the glycine site of the glutamatergic N-methyl-D-aspartate (NMDA) receptor, competitively blocking it. This inhibition prevents the overstimulation of NMDA receptors, thereby reducing calcium influx and protecting neurons from excitotoxic damage .

相似化合物的比较

Xenon-129: Another stable isotope of xenon with applications in NMR spectroscopy and medical imaging.

Xenon-133: A radioactive isotope used in pulmonary ventilation studies and cerebral blood flow assessment.

Uniqueness of Xenon-131: this compound is unique due to its stable nature and specific nuclear properties, such as its nuclear spin of 3/2, which makes it particularly useful in NMR spectroscopy . Unlike xenon-133, which is radioactive, this compound does not pose radiation hazards, making it safer for certain applications.

属性

IUPAC Name |

xenon-131 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Xe/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNFHKCVQCLJFQ-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Xe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[131Xe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Xe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932930 | |

| Record name | (~131~Xe)Xenon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.90508413 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14683-11-5 | |

| Record name | Xenon Xe-131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014683115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~131~Xe)Xenon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XENON XE-131 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH1YE0AQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

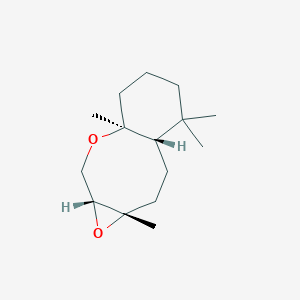

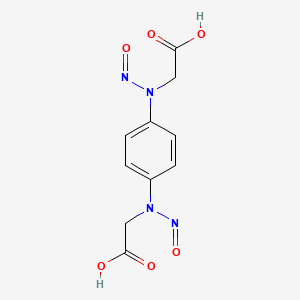

![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)

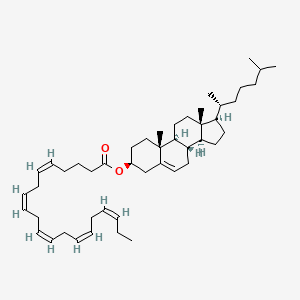

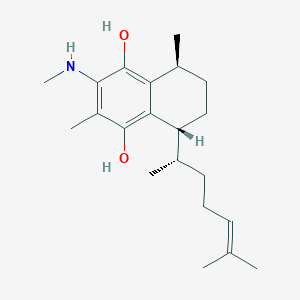

![(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)

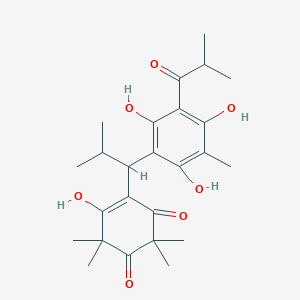

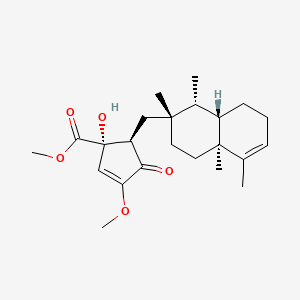

![8-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B1249986.png)